molecular formula C6H11ClO2 B080112 Methyl 5-chloropentanoate CAS No. 14273-86-0

Methyl 5-chloropentanoate

Cat. No. B080112
Key on ui cas rn: 14273-86-0
M. Wt: 150.6 g/mol
InChI Key: JAVHFVJOWIQHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025630

Procedure details

A mixture of 0.167 mole of methyl δ-chlorovalerate and 0.25 mole of sodium iodide in 120 ml. of acetone is stirred and heated at reflux for 16 hours. After cooling the mixture, a solid is removed by suction filtration, and the acetone is distilled off using a rotary evaporator. The residue is dissolved in 300 ml. of diethyl ether, and additional solid is removed by filtration. The ethereal solution is washed twice with a 10% sodium thiosulfate solution, one with water and dried over sodium sulfate. The ether is evaporated and the residue distilled at b.p. 107°-110° C. (15 mm.) to give 30.0 g. (74%) of methyl δ-iodovalerate as a light yellow liquid. 30.0 g. (0.124 mole) of methyl δ-iodovalerate and 42.5 g. (0.50 mole) of piperidine are dissolved in 250 ml. of benzene and heated at 60° C. for 3 hours with stirring. A colorless solid begins to appear shortly after the materials are combined. The solid is removed by suction filtration, and the benzene evaporated to give methyl δ-piperidinovalerate which distills as 23.5 g. (95%) of colorless liquid, b.p., 122°-24° C. (12.5 mm.).
Quantity
0.167 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.124 mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].[I-].[Na+].ICCCCC(OC)=O.[NH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>C1C=CC=CC=1.CC(C)=O>[N:21]1([CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.167 mol
Type
reactant
Smiles
ClCCCCC(=O)OC
Name
Quantity
0.25 mol
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCCC(=O)OC
Step Three
Name
Quantity
0.124 mol
Type
reactant
Smiles
ICCCCC(=O)OC
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
a solid is removed by suction filtration
DISTILLATION
Type
DISTILLATION
Details
the acetone is distilled off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 300 ml
CUSTOM
Type
CUSTOM
Details
of diethyl ether, and additional solid is removed by filtration
WASH
Type
WASH
Details
The ethereal solution is washed twice with a 10% sodium thiosulfate solution, one with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at b.p. 107°-110° C. (15 mm.)
CUSTOM
Type
CUSTOM
Details
to give 30.0 g
CUSTOM
Type
CUSTOM
Details
The solid is removed by suction filtration
CUSTOM
Type
CUSTOM
Details
the benzene evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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